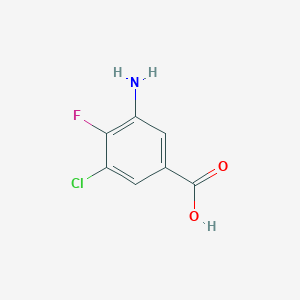

3-Amino-5-chloro-4-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClFNO2 |

|---|---|

Molecular Weight |

189.57 g/mol |

IUPAC Name |

3-amino-5-chloro-4-fluorobenzoic acid |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12) |

InChI Key |

OAQYQNITAJIDJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)Cl)C(=O)O |

Origin of Product |

United States |

General Context of Halogenated Aminobenzoic Acids in Aromatic Organic Chemistry

Halogenated aminobenzoic acids represent a significant subclass of substituted benzoic acids, characterized by the presence of one or more halogen atoms and an amino group on the benzene (B151609) ring. The interplay between the electron-withdrawing nature of halogens and the electron-donating character of the amino group imparts unique electronic properties to these molecules. This electronic diversity influences their reactivity in electrophilic aromatic substitution reactions, nucleophilic aromatic substitution reactions, and various coupling reactions. khanacademy.orgyoutube.comlibretexts.org

Significance of Multifunctionalized Benzoic Acid Scaffolds in Synthetic Methodologies

Multifunctionalized benzoic acid scaffolds, such as 3-Amino-5-chloro-4-fluorobenzoic acid, are of paramount importance in synthetic chemistry due to their potential to serve as versatile platforms for the construction of complex molecular architectures. mdpi.com These scaffolds offer multiple points for chemical modification, allowing for the systematic introduction of various functional groups and the exploration of a broad chemical space. researchgate.net The presence of orthogonal functional groups—groups that can be reacted selectively without interfering with each other—is a key feature that enhances their synthetic utility.

The carboxylic acid moiety can be readily converted into a variety of other functional groups, including esters, amides, and acid halides, providing a handle for further derivatization. google.com The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The halogen atoms can participate in a range of coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This multifunctionality allows for the rapid and efficient synthesis of diverse libraries of compounds for various applications, including drug discovery and materials science. researchgate.netnih.gov

Academic Rationale for Investigating 3 Amino 5 Chloro 4 Fluorobenzoic Acid

Retrosynthetic Analysis of the this compound Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the three key functional groups: the amino group, the carboxylic acid, and the halogen atoms.

A primary retrosynthetic step is the conversion of the amino group to a nitro group via a functional group interconversion (FGI). The reduction of a nitro group is a common and reliable method for introducing an amine. This leads to the precursor, 3-chloro-4-fluoro-5-nitrobenzoic acid.

Further deconstruction of this nitro-intermediate involves the removal of the nitro group, which is installed via an electrophilic aromatic substitution (nitration). This points to 3-chloro-4-fluorobenzoic acid as a plausible starting material. The synthesis of this di-halogenated benzoic acid would, in turn, rely on commercially available fluorinated or chlorinated toluenes or xylenes, which can be halogenated and subsequently oxidized.

An alternative retrosynthetic approach could involve disconnecting the carboxylic acid group. This could be achieved via a Grignard reaction, leading back to a tri-substituted bromo-benzene derivative (e.g., 1-bromo-3-amino-5-chloro-4-fluorobenzene) and a carbon dioxide source.

Multi-Step Synthesis Approaches from Commercially Available Precursors

Based on the retrosynthetic analysis, several forward synthetic routes can be devised from readily available chemical precursors. The success of these routes hinges on the strategic introduction of each functional group in a sequence that leverages electronic directing effects.

The introduction of an amino group onto the aromatic ring can be accomplished through several methods. The most traditional and widely used approach is the reduction of a nitro group, which itself is introduced by electrophilic nitration.

A more modern approach involves the direct C-H amination of benzoic acids. Recent research has demonstrated methods for the late-stage directed amination of benzoic acids, allowing for the installation of an amino group with high selectivity. nih.gov For instance, iridium-catalyzed processes can achieve amination ortho to the carboxylic acid directing group. nih.gov Other methods utilize N-O reagents that can undergo ortho-selective aminative rearrangement upon treatment with an acid, enhanced by an iron catalyst. rsc.org These advanced techniques offer a streamlined path to aminated benzoic acid derivatives. nih.govrsc.org

| Method | Description | Advantages |

| Nitro Group Reduction | A nitro group is introduced via nitration and subsequently reduced to an amino group using reagents like Sn/HCl, Fe/HCl, or catalytic hydrogenation. | High-yielding, reliable, and uses well-established chemistry. |

| Directed C-H Amination | Utilizes a directing group (like the carboxylic acid itself) to guide a catalyst (e.g., Iridium) to activate a specific C-H bond for amination. nih.gov | Fewer steps (avoids nitration/reduction), high regioselectivity. |

| Aminative Rearrangement | Arene carboxylic acid-derived N-O reagents undergo rearrangement to form ortho-amino products under mild, acid-promoted conditions. rsc.org | Procedurally simple, generates unprotected amines directly, avoids precious metals. rsc.org |

This table provides an interactive summary of methods for introducing amino functionality.

Achieving the specific 5-chloro-4-fluoro substitution pattern requires careful control of regioselectivity. Direct halogenation of benzoic acid would not yield the desired product due to the directing effects of the carboxyl group. Therefore, the halogen atoms are typically introduced at an earlier stage of the synthesis, using a precursor where other substituents direct the incoming halogens to the correct positions.

Alternatively, specialized methods for regioselective halogenation can be employed. The use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP), as a solvent has been shown to promote highly regioselective halogenation of arenes with N-halosuccinimides under mild conditions. acs.org Such methodologies are crucial when designing a synthesis that requires the late-stage introduction of halogen atoms. However, for this specific target molecule, it is more common to start with a precursor that already contains the desired halogen pattern, such as 3-chloro-4-fluorobenzoic acid.

The carboxylic acid moiety is a defining feature of the target molecule. There are several robust methods for its formation. pressbooks.publibretexts.orglibretexts.org

Oxidation of an Alkyl Side-Chain: A common and industrially viable method is the oxidation of a methyl group on an aromatic ring. libretexts.org For example, a substituted toluene (B28343) (like 3-chloro-4-fluoro-5-nitrotoluene) can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid to yield the corresponding benzoic acid. libretexts.org

Carboxylation of Grignard Reagents: This method involves converting an aryl halide (e.g., a bromo-substituted precursor) into a Grignard reagent by reacting it with magnesium metal. This highly nucleophilic organometallic compound then reacts with carbon dioxide (dry ice), followed by an acidic workup, to produce the carboxylic acid. libretexts.orgmsu.edu

Hydrolysis of Nitriles: An aryl halide can undergo nucleophilic substitution with a cyanide salt (like NaCN or KCN) to form a benzonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the carboxylic acid. pressbooks.publibretexts.org

| Formation Technique | Starting Material | Key Reagents | Key Features |

| Side-Chain Oxidation | Substituted Toluene | KMnO₄, H₂CrO₄ | Robust, often high-yielding, suitable for large scale. libretexts.org |

| Grignard Carboxylation | Aryl Halide | 1. Mg, 2. CO₂, 3. H₃O⁺ | Versatile, forms a new carbon-carbon bond. libretexts.org |

| Nitrile Hydrolysis | Aryl Halide | 1. NaCN, 2. H₃O⁺/H₂O | Adds a carbon atom to the molecule. pressbooks.publibretexts.org |

This interactive table summarizes key techniques for forming the carboxylic acid group.

Synthesis via Nitro-Precursors and Reduction

A well-documented and practical pathway to this compound proceeds through a nitro-intermediate. This route leverages the powerful directing effects of the substituents and employs classic, high-yielding reactions.

This key step involves the nitration of 3-chloro-4-fluorobenzoic acid. The carboxylic acid group is a deactivating group and a meta-director, while halogen substituents are deactivating but ortho, para-directing. acs.orgwikipedia.org In this case, the directing effects combine to favor the introduction of the nitro group at the C-5 position, which is meta to the carboxyl group and ortho to the chlorine atom.

A typical procedure involves dissolving 3-chloro-4-fluorobenzoic acid in concentrated sulfuric acid. Concentrated nitric acid is then added slowly, and the reaction mixture is heated. chemicalbook.com This process yields 3-chloro-4-fluoro-5-nitro-benzoic acid. chemicalbook.com

| Parameter | Details | Source |

| Starting Material | 3-chloro-4-fluorobenzoic acid | chemicalbook.com |

| Reagents | Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃) | chemicalbook.com |

| Conditions | The reaction is often initiated at room temperature and then heated to around 100 °C for several hours to ensure completion. | chemicalbook.com |

| Workup | The reaction mixture is poured into ice water to precipitate the solid product, which is then collected by filtration. | chemicalbook.com |

| Product | 3-Chloro-4-fluoro-5-nitro-benzoic acid | chemicalbook.com |

| Yield | A reported yield for this reaction is approximately 78%. | chemicalbook.com |

This table details the research findings for the nitration of 3-chloro-4-fluorobenzoic acid.

Following the successful nitration, the resulting 3-chloro-4-fluoro-5-nitrobenzoic acid is then subjected to a reduction reaction. This final step converts the nitro group into the target amino group, completing the synthesis of this compound. Common reducing agents for this transformation include metals in acidic media, such as tin and hydrochloric acid (Sn/HCl) or iron and hydrochloric acid (Fe/HCl). youtube.com Another effective method involves using zinc powder in a basic solution. google.com

Catalytic Hydrogenation and Other Reduction Methods for Aromatic Nitro Groups

The synthesis of this compound is commonly achieved through the reduction of its corresponding nitro precursor, 3-chloro-4-fluoro-5-nitrobenzoic acid. The conversion of the aromatic nitro group (-NO₂) to an amino group (-NH₂) is a critical step, for which several methods are available.

Catalytic Hydrogenation: This is a widely employed method for the reduction of nitroaromatics due to its efficiency and the clean nature of the reaction, often yielding water as the only by-product. The process involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under controlled temperature and pressure.

Chemical Reduction: A variety of chemical reducing agents can also effectively convert the nitro group to an amine. These methods are particularly useful when catalytic hydrogenation is not feasible due to the presence of other functional groups susceptible to reduction or catalyst poisoning. A notable method involves the use of metals in acidic or basic media. For instance, the reduction of a similar compound, 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, is successfully achieved using zinc powder in the presence of sodium hydroxide. google.com This approach demonstrates a viable alternative to catalytic hydrogenation for producing the desired amino derivative. google.com

Below is a table summarizing common reduction methods for aromatic nitro groups.

| Method | Reagents/Catalyst | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | Ethanol/Ethyl Acetate solvent, RT-50°C, 1-5 atm H₂ | High efficiency, clean reaction. |

| Metal/Base Reduction | Zinc (Zn), Sodium Hydroxide (NaOH) | Aqueous or alcoholic solution, elevated temperature (e.g., 70-80°C). google.com | Effective alternative, particularly when other reducible groups are present. google.com |

Derivatization from Related Halogenated Aminobenzoic Acid Isomers (e.g., Positional Isomers)

The synthesis of a specifically substituted aromatic compound like this compound can theoretically be approached by derivatizing a more readily available positional isomer. This strategy relies on introducing or modifying functional groups on a pre-existing aminobenzoic acid scaffold. The success of such a route is highly dependent on the directing effects of the substituents already present on the aromatic ring.

For instance, a synthetic pathway could be envisioned starting from a different 2-aminobenzoate (B8764639) isomer. A multi-step process described for the synthesis of 3-amino-5-halo-2-iodobenzoates illustrates this principle effectively. researchgate.net That synthesis begins with a 2-aminobenzoate bearing a halogen at the C5 position. researchgate.net The key steps involve:

Nitration: Introduction of a nitro group at the C3 position. researchgate.net

Sandmeyer Reaction: Conversion of the C2-amino group into an iodide. researchgate.net

Reduction: Conversion of the C3-nitro group to the desired amino group. researchgate.net

This sequence demonstrates how a starting isomer can be chemically manipulated to achieve a different substitution pattern. researchgate.net Applying this logic to the target compound, one might start with an isomer like 3-amino-4-fluorobenzoic acid and attempt a regioselective chlorination at the C5 position. However, controlling the position of electrophilic substitution on a highly substituted ring can be challenging and may lead to a mixture of products. The electronic properties of the amino, fluoro, and carboxyl groups would collectively influence the position of the incoming chloro group.

The reactivity of different aminobenzoic acid isomers is distinct, as shown in the synthesis of Schiff bases where o-, m-, and p-aminobenzoic acids react with 3-formylacetylacetone (B1258551) to yield structurally different products based on the carboxyl group's position. nih.gov This underscores the importance of the initial isomer's structure in determining the outcome of subsequent reactions. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and by-product formation. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts.

A critical step in the synthesis of the target compound is the nitration of 3-chloro-4-fluorobenzoic acid to produce the precursor, 3-chloro-4-fluoro-5-nitrobenzoic acid. A laboratory-scale procedure involves reacting 3-chloro-4-fluorobenzoic acid with a mixture of sulfuric acid and nitric acid. chemicalbook.com The reaction mixture is stirred at room temperature before being heated to 100°C for two hours, resulting in a 78% yield of the nitro intermediate. chemicalbook.com

Further optimization of such a process can lead to significant improvements. For the synthesis of a related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, a more refined industrial process involving the hydrolysis of 2-chloro-4-fluoro-5-nitrotrichloromethane benzene (B151609) achieves a molar yield of 91% with a purity of 96.5% as measured by HPLC. google.com This highlights how procedural modifications, such as extraction techniques and controlled hydrolysis, can enhance both yield and purity. google.com

The importance of temperature control is a recurring theme in optimization. In the synthesis of related heterocyclic compounds, it has been noted that excessively high temperatures can lead to the formation of tar-like by-products, significantly reducing the yield of the desired product. orgsyn.org Similarly, studies on oxidative coupling reactions show that careful selection of the solvent and oxidant can dramatically affect the conversion and selectivity of the reaction. scielo.br Reducing the reaction time from 20 to 4 hours was achieved without a significant drop in yield by optimizing these parameters. scielo.br

These principles are directly applicable to the synthesis of this compound. For the nitro reduction step, for example, optimization would involve screening different catalysts (e.g., Pd/C, PtO₂, Raney Ni), solvents (methanol, ethanol, ethyl acetate), hydrogen pressures, and temperatures to find the conditions that provide the highest yield and purity in the shortest time.

The table below compares reported conditions for the synthesis of the nitro intermediate.

| Starting Material | Reagents | Conditions | Yield | Purity | Reference |

| 3-Chloro-4-fluorobenzoic acid | H₂SO₄, HNO₃ | 100°C, 2 hours | 78% | Not Specified | chemicalbook.com |

| 2-chloro-4-fluoro-5-nitrotrichloromethane benzene (hydrolysis) | H₂SO₄, Water | 100-110°C, 3 hours | 91% | 96.5% (HPLC) | google.com |

Purification and Isolation Methodologies for this compound and Intermediates

Effective purification and isolation are essential for obtaining a high-purity final product and for purifying reaction intermediates. A combination of techniques is often employed, tailored to the chemical properties of the target compound.

For the Nitro Intermediate (3-chloro-4-fluoro-5-nitrobenzoic acid): A common and effective method for isolating this intermediate from the acidic reaction mixture is precipitation. The procedure involves pouring the cooled reaction mixture into ice-cold water. chemicalbook.com The sharp decrease in solubility causes the solid product to precipitate out of the solution. The solid can then be collected by filtration, followed by washing with water to remove residual acid and other water-soluble impurities, and finally dried. chemicalbook.com An alternative involves extraction with an organic solvent like ethyl acetate, followed by washing the organic phase with water, and then concentrating the solution to isolate the product. google.com

For the Final Product (this compound): The purification of the final amino acid product takes advantage of its amphoteric nature.

pH-Controlled Precipitation/Crystallization: This is a primary technique for purifying aminobenzoic acids. The product can be dissolved in a dilute aqueous base (like sodium hydroxide) to form a soluble salt. orgsyn.org The solution can be treated with charcoal to remove colored impurities and then filtered. orgsyn.org Subsequent acidification of the filtrate with an acid like hydrochloric acid to a specific pH (typically pH 1-5) will cause the pure aminobenzoic acid to precipitate, as its solubility is minimal at its isoelectric point. orgsyn.org The resulting solid is then collected by filtration and dried. orgsyn.org Recrystallization from a suitable solvent system, such as ethanol or acetone/water, can be used for further purification. orgsyn.org

Extraction: Liquid-liquid extraction is used to separate the product from an aqueous reaction mixture. Solvents like ethyl acetate are effective for extracting aminobenzoic acid derivatives. orgsyn.org

Chromatography: For achieving very high purity, chromatographic methods are employed. Column chromatography using a silica (B1680970) gel stationary phase and a solvent mixture such as petroleum ether and ethyl acetate can separate the desired product from by-products and unreacted starting materials. google.com For analytical purposes or the isolation of highly pure compounds, high-pressure liquid chromatography (HPLC) is a powerful tool, capable of separating closely related amino acid isomers and impurities. frontiersin.org

The following table summarizes the common purification techniques.

| Technique | Description | Application | Reference |

| Precipitation | Inducing solid formation by changing solvent composition or temperature. | Isolation of the nitro intermediate from the reaction mixture by pouring into ice water. chemicalbook.com | chemicalbook.com |

| pH Adjustment | Altering pH to exploit the solubility characteristics of amphoteric compounds. | Purification of the final amino acid by dissolving in base and re-precipitating with acid. orgsyn.org | orgsyn.org |

| Extraction | Separating compounds based on their differential solubility in two immiscible liquids. | Isolating the product from an aqueous phase using an organic solvent like ethyl acetate. google.comorgsyn.org | google.comorgsyn.org |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, forming pure crystals. | Further purification of the final product or intermediates. orgsyn.org | orgsyn.org |

| Column Chromatography | Separating components of a mixture based on differential adsorption to a stationary phase. | High-purity separation of the final product from reaction by-products. google.com | google.com |

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a chemical compound. Each technique provides unique insights into the different aspects of the molecule's composition and connectivity.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes and Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of the amino group (-NH₂) would be indicated by a pair of medium to strong absorption bands in the region of 3300-3500 cm⁻¹. The carboxylic acid group (-COOH) would display a broad O-H stretching band from 2500 to 3300 cm⁻¹, and a sharp, strong carbonyl (C=O) stretching band around 1700 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring would be observed in the 1450-1600 cm⁻¹ range. The C-F and C-Cl stretching vibrations are expected at lower frequencies, typically in the 1000-1400 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.

Interactive Table: Expected FT-IR Vibrational Frequencies

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid (-COOH) | C=O Stretch | ~1700 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Haloalkane | C-F Stretch | 1000-1400 |

| Haloalkane | C-Cl Stretch | 600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Connectivity and Positional Assignment

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would provide information on the number and environment of the hydrogen atoms. The aromatic protons would appear as distinct signals in the downfield region (typically 6.5-8.0 ppm). The chemical shifts and coupling patterns (splitting) of these signals would be crucial for confirming the substitution pattern on the benzene ring. The amino (-NH₂) protons would likely appear as a broad singlet, and the acidic proton of the carboxyl group would be a singlet at a very downfield position (>10 ppm), which might be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170-180 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with their specific chemical shifts influenced by the attached substituents (amino, chloro, fluoro, and carboxyl groups).

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would show a single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would be expected to show absorption maxima (λ_max) characteristic of a substituted benzene ring. The presence of the amino and carboxyl groups, which are auxochromes and chromophores respectively, would influence the position and intensity of these absorptions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is essential for determining the exact molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₇H₅ClFNO₂), the calculated monoisotopic mass is approximately 189.0047 u. HRMS would be able to measure this mass with high precision (typically to within 5 ppm). The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing the loss of characteristic fragments such as the carboxyl group.

Solid-State Structural Analysis

While spectroscopic techniques provide information about the molecule's connectivity, solid-state analysis reveals its three-dimensional structure and how the molecules are arranged in a crystal.

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Molecular and Crystal Structure

Molecular Conformation and Bond Parameters

Without experimental crystallographic data, a definitive analysis of the molecular conformation and precise bond parameters (lengths and angles) of this compound is not possible. Such an analysis would require a single-crystal X-ray diffraction study to determine the atomic coordinates and calculate the geometric parameters of the molecule in the solid state. Theoretical calculations could provide estimates, but these would not represent experimentally verified values.

Intermolecular Hydrogen Bonding Networks (O-H...O, N-H...O, C-H...F)

The potential for extensive hydrogen bonding is a key feature of the this compound structure. The molecule contains multiple hydrogen bond donors (the carboxylic acid -OH and the amine -NH₂) and acceptors (the carboxylic oxygen, the amine nitrogen, and the fluorine atom). It is highly probable that in the solid state, the structure would be dominated by a classic carboxylic acid dimer formed through strong O-H...O hydrogen bonds. Further N-H...O interactions linking these dimers are also expected. The presence of weaker C-H...F interactions is also plausible, but confirmation and geometric characterization (distances and angles) of these networks depend entirely on experimental structure determination.

Halogen Bonding Interactions (Cl...Cl, F...F, Cl...F)

The presence of both chlorine and fluorine atoms on the benzene ring suggests the potential for halogen bonding. These interactions, where a halogen atom acts as an electrophilic region (a σ-hole), can play a significant role in directing crystal packing. The specific nature of any Cl...Cl, F...F, or Cl...F contacts, including their distances and geometries, cannot be described without crystallographic data.

Aromatic π-Stacking and Other Weak Interactions

Aromatic π-stacking is a common feature in the crystal structures of phenyl-containing compounds. It is conceivable that the aromatic rings of this compound molecules would arrange in parallel or offset geometries to facilitate π-π interactions. However, the specific distances (e.g., centroid-to-centroid) and displacement parameters that define these interactions are unknown without an experimental crystal structure.

Powder X-ray Diffraction (PXRD) for Bulk Phase Purity and Polymorphism

Powder X-ray Diffraction (PXRD) is a primary technique for assessing the bulk phase purity of a crystalline solid. A PXRD pattern serves as a fingerprint for a specific crystal form. While this technique is crucial for identifying the presence of a single crystalline phase or detecting polymorphism (the existence of multiple crystal forms), no published PXRD patterns for this compound are available in the searched literature. Such data would be essential for quality control and for any studies on polymorphic screening of the compound.

Computational and Theoretical Investigations of 3 Amino 5 Chloro 4 Fluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods can predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For a molecule like 3-Amino-5-chloro-4-fluorobenzoic acid, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. nih.govnih.govmdpi.com This process involves calculating key parameters such as:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-H, C-O, C-N, C-Cl, C-F).

Bond Angles: The angles formed between three connected atoms (e.g., O-C-O, C-C-C).

Dihedral Angles: The rotational angle between the planes of four connected atoms, which defines the molecule's conformation.

These calculated parameters provide a precise, theoretical model of the molecular structure.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. These are often located around hydrogen atoms.

Green: Regions of neutral potential.

For this compound, an MEP analysis would highlight the reactive nature of the carboxylic acid, amino, and halogen-substituted aromatic ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cureffi.orgyoutube.com These orbitals are crucial for determining a molecule's reactivity and electronic properties. youtube.com

HOMO: Acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: Acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. nih.gov

An FMO analysis would quantify the electronic reactivity and stability of this compound.

Vibrational Spectroscopic Simulations

Theoretical simulations of vibrational spectra are essential for interpreting experimental data from techniques like FT-IR and FT-Raman spectroscopy.

Theoretical Prediction of FT-IR and FT-Raman Spectra

Computational methods can predict the vibrational frequencies and intensities of a molecule's normal modes. nih.govnih.gov These theoretical spectra are often scaled to correct for systematic errors in the calculations and then compared with experimental spectra. nih.gov This comparison allows for a precise assignment of the observed vibrational bands to specific atomic motions, such as stretching, bending, and torsional modes of the functional groups (e.g., -COOH, -NH2) and the aromatic ring. This detailed assignment is crucial for the complete vibrational characterization of the molecule. nih.gov

Normal Coordinate Analysis for Vibrational Assignment

Normal Coordinate Analysis (NCA) is a computational method used to predict and interpret the vibrational spectra (infrared and Raman) of a molecule. This analysis is crucial for assigning the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. The process typically involves quantum chemical calculations, most commonly using Density Functional Theory (DFT), to determine the molecule's equilibrium geometry and the force constants that govern its vibrations.

For a molecule like this compound, DFT calculations, often at the B3LYP level of theory with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecular structure and compute the harmonic vibrational frequencies. banglajol.info The calculated frequencies are then often scaled to better match experimental data, accounting for anharmonicity and other theoretical approximations. iku.edu.tr

The vibrational modes of this compound can be categorized into several groups:

Carboxylic Acid Group Vibrations: These include the characteristic O-H stretching, C=O stretching, C-O stretching, and various bending modes.

Amino Group Vibrations: The N-H stretching and bending vibrations of the amino group are also prominent features in the vibrational spectrum.

Aromatic Ring Vibrations: These involve C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes of the benzene (B151609) ring.

Substituent Vibrations: The C-Cl and C-F stretching and bending vibrations are also important for a complete spectral assignment.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) (Illustrative) | Assignment |

| ν(O-H) | 3500-3300 | ~3450 | O-H stretching |

| ν(N-H) asym | 3450-3350 | ~3400 | Asymmetric N-H stretching |

| ν(N-H) sym | 3350-3250 | ~3300 | Symmetric N-H stretching |

| ν(C=O) | 1750-1680 | ~1700 | C=O stretching |

| δ(N-H) | 1650-1580 | ~1620 | N-H scissoring |

| ν(C-C) ring | 1600-1450 | Multiple bands | Aromatic C-C stretching |

| ν(C-O) | 1320-1210 | ~1280 | C-O stretching |

| ν(C-F) | 1280-1000 | ~1250 | C-F stretching |

| ν(C-Cl) | 800-600 | ~750 | C-Cl stretching |

This table is illustrative and based on typical frequency ranges for the specified functional groups.

Studies of Noncovalent Interactions (NCI) within the Molecular System and Assemblies

Noncovalent interactions (NCI) play a pivotal role in determining the supramolecular architecture and condensed-phase properties of molecular solids. wikipedia.org For this compound, several types of noncovalent interactions are expected to be significant:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). This typically leads to the formation of centrosymmetric dimers in the solid state, a common motif for carboxylic acids. researchgate.net The amino group (N-H) can also act as a hydrogen bond donor.

Halogen Bonding: The chlorine atom, and to a lesser extent the fluorine atom, can participate in halogen bonding, where the halogen acts as an electrophilic region (the σ-hole) and interacts with a nucleophile, such as the oxygen or nitrogen atoms of a neighboring molecule. wikipedia.org

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions. The presence of electron-withdrawing (Cl, F) and electron-donating (NH2) substituents can influence the nature and strength of these interactions. rsc.org

Computational tools like NCI plot analysis are invaluable for visualizing and characterizing these weak interactions. rsc.org NCI plots are based on the electron density and its derivatives, providing a graphical representation of noncovalent interactions in real space. Different colors in the NCI plot signify different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For a molecule like this compound, which has rotational flexibility around the C-C bond connecting the carboxylic acid group to the aromatic ring, MD simulations can be used to explore its conformational space. aip.org

The simulations involve solving Newton's equations of motion for a system of atoms, where the forces between atoms are described by a force field. researchgate.net By simulating the molecule over a period of time, it is possible to observe the different conformations that the molecule can adopt and the transitions between them. This is particularly important for understanding the behavior of the molecule in solution or in the gas phase. ucl.ac.uknih.gov

For this compound, key conformational features to investigate would include the orientation of the carboxylic acid group relative to the plane of the aromatic ring. The presence of ortho-substituents can create steric hindrance that influences the preferred dihedral angle. nih.govstackexchange.com MD simulations can provide insights into the relative energies of different conformers and the energy barriers for rotation, which are crucial for understanding the molecule's dynamic properties and its interactions with other molecules. nih.gov

Chemical Reactivity and Derivatization of 3 Amino 5 Chloro 4 Fluorobenzoic Acid

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization through various reactions such as esterification, amidation, and salt formation.

Esterification Reactions for Ester Derivatives

The carboxylic acid group of 3-Amino-5-chloro-4-fluorobenzoic acid can be converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst. This reaction is a standard method for protecting the carboxylic acid group or for modifying the compound's solubility and electronic properties.

A common approach involves the esterification of a closely related precursor, 2-chloro-4-fluoro-5-nitrobenzoic acid, with an alcohol like methanol in the presence of a strong acid such as sulfuric acid, followed by the reduction of the nitro group to an amino group to yield the desired amino ester. For instance, methyl 5-amino-2-chloro-4-fluorobenzoate can be synthesized by refluxing 2-chloro-4-fluoro-5-nitrobenzoic acid with methanol and a catalytic amount of sulfuric acid, followed by a reduction step chemicalbook.com.

Table 1: Examples of Esterification Precursors and Products

| Starting Material | Alcohol | Product |

|---|---|---|

| 2-chloro-4-fluoro-5-nitrobenzoic acid | Methanol | Methyl 2-chloro-4-fluoro-5-nitrobenzoate |

Amidation Reactions to Form Amides

The carboxylic acid functional group can readily undergo amidation to form a wide array of primary, secondary, and tertiary amides. This transformation is typically achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent.

Common coupling agents used for this purpose include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an activator such as 1-hydroxybenzotriazole (HOBt). For example, the synthesis of 3-amino-4-fluorobenzamide from 3-amino-4-fluorobenzoic acid has been demonstrated using EDC and HOBt with ammonium chloride chemicalbook.com. Similarly, N-substituted amides can be prepared by reacting the acid with primary or secondary amines. A patent describes the synthesis of 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide from 3-nitro-4-chlorobenzoic acid and 3-chloro-2-methylaniline using N,N'-diisopropylcarbodiimide (DIC) and HOBt, which is subsequently reduced to the corresponding 3-aminobenzamide google.com.

Table 2: Reagents for Amidation of Aminobenzoic Acids

| Amine Source | Coupling Agents | Product Type |

|---|---|---|

| Ammonium Chloride | EDC, HOBt | Primary Amide |

Salt Formation and Co-crystallization with Co-formers

As a carboxylic acid, this compound can react with bases to form salts. Furthermore, it has the potential to form co-crystals with other neutral molecules, known as co-formers. Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice.

The formation of salts and co-crystals is driven by non-covalent interactions, primarily hydrogen bonding between the carboxylic acid group of the benzoic acid derivative and a complementary functional group on the co-former, such as a pyridine nitrogen or an amide. The amino group on the benzoic acid ring can also participate in hydrogen bonding. While specific studies on the salt formation and co-crystallization of this compound are not widely reported, the behavior of similar benzoic acid derivatives suggests its capability to form such multi-component crystalline solids nih.govresearchgate.net. The formation of these structures can significantly alter the physicochemical properties of the parent compound, such as solubility and melting point.

Reactions Involving the Aromatic Amino Group

The aromatic amino group is a key functional handle for a variety of chemical modifications, including acylation, sulfonylation, and diazotization followed by substitution reactions.

Acylation and Sulfonylation Reactions

The amino group of this compound can be acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides under basic conditions. This reaction leads to the formation of an amide linkage at the amino position.

Similarly, sulfonylation of the amino group can be achieved by treatment with sulfonyl chlorides in the presence of a base. This reaction yields sulfonamide derivatives. The synthesis of sulfonamides is a common transformation in medicinal chemistry, and various methods have been developed for this purpose ekb.egucl.ac.uknih.gov. For example, anilines can be reacted with sulfonyl chlorides to produce sulfonamides google.com.

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The aromatic amino group can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions where the diazonium group is replaced by a wide range of substituents.

The Sandmeyer reaction is a classic example of such a transformation, where the diazonium salt is treated with a copper(I) salt to introduce a halide (Cl, Br) or a cyano group wikipedia.orgmasterorganicchemistry.comnih.gov. For instance, treatment with copper(I) chloride would yield 3,5-dichloro-4-fluorobenzoic acid. Other transformations of the diazonium salt include reaction with potassium iodide to introduce an iodine atom, or with fluoroboric acid (Balz-Schiemann reaction) to replace the amino group with fluorine. A related compound, ethyl 5-amino-3-chloro-2,4-difluorobenzoate, has been shown to undergo diazotization with sodium nitrite followed by hydrolysis semanticscholar.org. These reactions provide a powerful tool for the synthesis of a wide array of substituted benzoic acid derivatives.

Table 3: Examples of Sandmeyer and Related Reactions

| Reagent | Product |

|---|---|

| Copper(I) Chloride (CuCl) | 3,5-Dichloro-4-fluorobenzoic acid |

| Copper(I) Bromide (CuBr) | 3-Bromo-5-chloro-4-fluorobenzoic acid |

| Copper(I) Cyanide (CuCN) | 3-Chloro-5-cyano-4-fluorobenzoic acid |

| Potassium Iodide (KI) | 3-Chloro-4-fluoro-5-iodobenzoic acid |

| Fluoroboric Acid (HBF4), heat | 3-Chloro-4,5-difluorobenzoic acid |

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can readily participate in condensation reactions with carbonyl compounds, particularly aldehydes and ketones. This reaction typically involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form an imine, commonly known as a Schiff base. mdpi.cominternationaljournalcorner.com

The general mechanism proceeds via a tetrahedral intermediate called a hemiaminal. mdpi.com The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

General Reaction Scheme:

R-CHO + H₂N-Ar-COOH → R-CH=N-Ar-COOH + H₂O

(Aldehyde) + (this compound) → (Schiff Base) + (Water)

These Schiff bases are valuable intermediates in organic synthesis. The formation of the imine bond can be used as a protecting strategy for the amino group or to introduce new functionalities into the molecule. The stability of the resulting Schiff base can vary depending on the nature of the aldehyde or ketone used. Aromatic aldehydes, especially those with effective conjugation systems, tend to form more stable Schiff bases. internationaljournalcorner.comresearchgate.net

| Carbonyl Compound | Expected Product (Schiff Base) | Reaction Conditions |

|---|---|---|

| Benzaldehyde | 3-[(Benzylidene)amino]-5-chloro-4-fluorobenzoic acid | Reflux in methanol or ethanol (B145695), often with a catalytic amount of acetic acid. researchgate.net |

| Salicylaldehyde | 5-Chloro-4-fluoro-3-[(2-hydroxybenzylidene)amino]benzoic acid | Similar conditions to benzaldehyde, yielding a Schiff base that can act as a ligand for metal complexes. |

| Acetone | 5-Chloro-4-fluoro-3-(propan-2-ylideneamino)benzoic acid | May require more forcing conditions or removal of water to drive the equilibrium towards the product. |

Reactions Involving the Halogen Substituents (Chlorine and Fluorine)

The chlorine and fluorine atoms on the aromatic ring are potential sites for substitution reactions, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, especially when the ring is activated by electron-withdrawing groups. libretexts.org In this compound, the ring is substituted with both electron-donating (-NH₂) and electron-withdrawing (-COOH, -F, -Cl) groups. For an SNAr reaction to occur, a strong nucleophile attacks the carbon bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgsmolecule.com The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, stabilizes this intermediate and facilitates the reaction. masterorganicchemistry.comnih.gov

In this molecule, the fluorine atom is para to the chlorine atom, and the carboxylic acid is meta to both halogens. The amino group is ortho to the chlorine and meta to the fluorine.

The reaction is promoted by strong nucleophiles and can be influenced by reaction conditions such as temperature and solvent.

| Nucleophile | Potential Product (Substitution at C-F) | Potential Product (Substitution at C-Cl) | General Conditions |

|---|---|---|---|

| Sodium methoxide (NaOMe) | 3-Amino-5-chloro-4-methoxybenzoic acid | 3-Amino-4-fluoro-5-methoxybenzoic acid | Heating in methanol or a polar aprotic solvent like DMF or DMSO. |

| Ammonia (NH₃) or Amines (RNH₂) | 3,4-Diamino-5-chlorobenzoic acid | 3,5-Diamino-4-fluorobenzoic acid | High temperature and pressure in a sealed vessel. |

| Sodium hydrosulfide (NaSH) | 3-Amino-5-chloro-4-mercaptobenzoic acid | 3-Amino-4-fluoro-5-mercaptobenzoic acid | Reaction in a polar solvent like DMF. |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf > Cl >> F. Consequently, the C-Cl bond in this compound is the primary site for these transformations, while the C-F bond is typically unreactive under standard conditions. These reactions involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (like a boronic acid or ester) to form a new C-C bond, typically yielding biaryl structures. libretexts.org The reaction requires a palladium catalyst, a phosphine ligand, and a base. libretexts.org

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.org It requires a palladium catalyst and a base.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. It typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.orglibretexts.org

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar'-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/ligand, Base (e.g., Na₂CO₃, K₃PO₄) | 3-Amino-4-fluoro-5-(Ar')-benzoic acid |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 3-Amino-5-(CH=CHR)-4-fluorobenzoic acid |

| Sonogashira | Terminal Alkyne (HC≡CR) | Pd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., Et₃N) | 3-Amino-5-(C≡CR)-4-fluorobenzoic acid |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comyoutube.com The feasibility and regioselectivity of this reaction are determined by the electronic effects of the existing substituents.

In this compound, the substituents present a complex scenario:

-NH₂ group: Strongly activating and ortho-, para-directing.

-F, -Cl groups: Deactivating but ortho-, para-directing.

-COOH group: Strongly deactivating and meta-directing.

The powerful activating effect of the amino group generally dominates the directing effects. The available positions for substitution are C-2 and C-6. Let's analyze the directing influences on these positions:

-NH₂ (at C-3): Directs ortho to C-2 and C-4 (blocked), and para to C-6. It strongly favors substitution at C-2 and C-6.

-Cl (at C-5): Directs ortho to C-4 (blocked) and C-6, and para to C-2. It directs to C-2 and C-6.

-F (at C-4): Directs ortho to C-3 (blocked) and C-5 (blocked), and para to C-2. It directs to C-2.

-COOH (at C-1): Directs meta to C-3 (blocked) and C-5 (blocked).

All directing effects converge to favor substitution at positions C-2 and C-6. Despite the activating influence of the amino group, the combined deactivating effect of the two halogens and the carboxylic acid means that the ring is significantly less reactive than aniline, and relatively harsh conditions may be required for EAS reactions. smolecule.com

| EAS Reaction | Reagents | Potential Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-Amino-5-chloro-4-fluoro-2-nitrobenzoic acid and/or 3-Amino-5-chloro-4-fluoro-6-nitrobenzoic acid | Harsh conditions may be required due to the deactivating groups. The amino group may be protonated in strong acid, becoming a deactivating, meta-directing ammonium group, which would complicate the outcome. soton.ac.uk |

| Bromination | Br₂ / FeBr₃ or AlBr₃ | 2-Bromo-3-amino-5-chloro-4-fluorobenzoic acid and/or 6-Bromo-3-amino-5-chloro-4-fluorobenzoic acid | The reaction is catalyzed by a Lewis acid. youtube.com |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 3-Amino-5-chloro-4-fluoro-2-sulfobenzoic acid and/or 3-Amino-5-chloro-4-fluoro-6-sulfobenzoic acid | The reaction is typically reversible. |

Advanced Applications and Future Research Directions for 3 Amino 5 Chloro 4 Fluorobenzoic Acid

Role as a Key Chemical Intermediate in Complex Organic Synthesis

3-Amino-5-chloro-4-fluorobenzoic acid is a multi-functionalized aromatic compound that serves as a pivotal starting material in multi-step synthetic sequences. The differential reactivity of its amino, carboxylic acid, and halogen-substituted aromatic ring allows for selective transformations, making it a valuable precursor for a diverse range of more complex molecules.

The true utility of this compound as an intermediate is most evident in its application to construct diverse aromatic and heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science. The amino group can be readily diazotized and subsequently replaced through Sandmeyer-type reactions to introduce a wide array of other functional groups. For instance, a similar transformation is used to convert 3-amino-2,4,5-trifluorobenzoic acid into 3-chloro-2,4,5-trifluorobenzoic acid, demonstrating a viable pathway for manipulating the substitution pattern on the aromatic ring researchgate.net.

Furthermore, the ortho-relationship between the amino and carboxylic acid groups after a synthetic modification, or their inherent reactivity, makes this compound an ideal precursor for fused heterocyclic systems. Aminobenzoic acids (anthranilic acids and their isomers) are well-established starting materials for heterocycles like quinazolinones, triazinoquinazolinones, and triazepinoquinazolinones. nih.gov The general synthetic strategy often involves condensation of the amino group with a suitable reagent, followed by cyclization involving the carboxylic acid moiety. nih.gov By analogy, 2-Amino-3-fluorobenzoic acid is a known intermediate for synthesizing indole derivatives and fluoroacridines, the latter of which can serve as valuable tridentate ligands. orgsyn.org The specific halogenation pattern of this compound allows for the creation of heterocyclic systems with unique electronic properties, influencing their biological activity or material characteristics.

| Heterocyclic Class | General Synthetic Approach | Key Functional Groups Utilized |

|---|---|---|

| Benzoxazinones | Reaction with phosgene or its equivalents | Amino and Carboxylic Acid |

| Quinazolinones | Condensation with amides, formamides, or orthoesters | Amino and Carboxylic Acid |

| Acridones | Ullmann condensation followed by cyclization | Amino, Carboxylic Acid, and Halogens |

| Benzimidazoles | Derivatization to an ortho-diamine followed by condensation with an aldehyde or acid | Amino (requires prior modification) |

The bifunctional nature of this compound, possessing both an amine (nucleophilic) and a carboxylic acid (electrophilic after activation) group, makes it an excellent monomer for step-growth polymerization. It can be used to synthesize aromatic polyamides (aramids) with specific properties imparted by the halogen substituents. The fluorine and chlorine atoms can enhance thermal stability, flame retardancy, and chemical resistance, while also modifying the polymer's solubility and processability.

The field of coordination polymers and metal-organic frameworks (MOFs) also presents opportunities for utilizing derivatives of this compound. While amino acids themselves can be used as linkers, the conversion of the benzoic acid moiety into other coordinating groups (like triazoles or pyridines) can create versatile ligands for constructing novel frameworks with potential applications in catalysis, gas storage, and sensing. mdpi.com For example, the synthesis of fluoroacridines from related aminobenzoic acids yields tridentate ligands, showcasing a clear pathway from an aminobenzoic acid intermediate to a functional ligand for advanced materials. orgsyn.org

Rational Design and Synthesis of Derivatives with Tunable Physicochemical Profiles

The introduction of halogen atoms is a powerful and widely used strategy in medicinal chemistry to fine-tune the properties of bioactive molecules. nih.gov this compound is a prime example of a scaffold where the combined electronic effects of its substituents allow for the rational design of derivatives with predictable and tunable physicochemical profiles.

The fluorine atom at position 4 and the chlorine atom at position 5 exert strong, electron-withdrawing inductive effects, while the amino group at position 3 has an electron-donating resonance effect. This complex interplay governs the acidity of the carboxylic acid, the basicity of the amine, and the reactivity of the aromatic ring toward further substitution. Each functional group serves as a handle for modification, allowing for systematic adjustments to properties like lipophilicity (LogP), acidity (pKa), and metabolic stability. For instance, fluorinated aromatic amino acids are known to be essential building blocks that allow for the modification of aromatic–aromatic interactions, a key factor in protein folding and ligand-receptor binding. beilstein-journals.org

| Modification Site | Reaction | Resulting Derivative | Predicted Physicochemical Change |

|---|---|---|---|

| Carboxylic Acid | Esterification | Methyl/Ethyl Ester | Increases lipophilicity, removes acidic proton |

| Carboxylic Acid | Amidation | Primary/Secondary Amide | Modulates H-bonding capacity, can increase polarity |

| Amino Group | Acylation | Acetamide | Decreases basicity, increases steric bulk |

| Amino Group | Diazotization/Sandmeyer | -OH, -CN, -Br | Fundamentally alters electronic properties and H-bonding |

Exploration of Green Chemistry Principles in Synthesis and Derivatization

Traditional multi-step syntheses of complex aromatic compounds often rely on stoichiometric reagents, harsh conditions (strong acids, high temperatures), and volatile organic solvents, generating significant chemical waste. The principles of green chemistry aim to mitigate this environmental impact by designing safer, more efficient, and sustainable chemical processes.

The synthesis of this compound and its subsequent derivatization are areas ripe for the application of green chemistry. For example, the reduction of a nitro precursor to form the amino group, often done with metal catalysts like palladium on carbon, is a step that aligns with green principles by using catalytic instead of stoichiometric reagents. semanticscholar.org However, the initial nitration and halogenation steps in the synthesis of the precursors often involve strong mixed acids. semanticscholar.org

Future research could focus on developing greener synthetic routes. This could involve biocatalysis or microbial synthesis, which use renewable feedstocks like glucose to produce aromatic compounds via pathways like the shikimate pathway, thus avoiding petroleum-based precursors and harsh chemical transformations. mdpi.comnih.gov Additionally, derivatization reactions can be made greener. For instance, a one-pot catalytic method for producing 3-aminobenzoic acid from 3-nitrobenzaldehyde in subcritical water has been reported, showcasing a metal-free approach that reduces waste. mdpi.com The use of microwave-assisted synthesis, solvent-free reactions, or catalysis with recoverable and reusable catalysts are other avenues for improving the environmental footprint of processes involving this valuable intermediate. nih.gov

Emerging Research Prospects for Halogenated Aminobenzoic Acids in Chemical Sciences

Halogenated aminobenzoic acids represent a class of compounds with significant and expanding potential in the chemical sciences, particularly in the development of new pharmaceuticals and functional materials. The strategic incorporation of halogens can dramatically alter a molecule's conformation, metabolic stability, and binding affinity to biological targets. nih.gov

The research prospects for compounds like this compound are driven by several key trends:

Medicinal Chemistry: The aminobenzoic acid scaffold is a known pharmacophore, and its derivatives are actively investigated as antimicrobial and cytotoxic agents. nih.govmdpi.com The specific halogenation pattern can be used to optimize activity against drug-resistant pathogens or to selectively target cancer cells. The identification of 3-amino-5-hydroxybenzoic acid as a natural amino acid involved in antibiotic biosynthesis further validates the importance of this structural motif in nature. nih.gov

Fragment-Based Drug Discovery (FBDD): As a small, functionalized aromatic molecule, it is an ideal fragment for FBDD campaigns. It can be used to probe the binding pockets of proteins, with subsequent elaboration of the structure to develop potent and selective inhibitors.

Agrochemicals: The principles that make halogenated compounds effective in pharmaceuticals also apply to the development of new herbicides and pesticides, where specific molecular recognition is key to efficacy and selectivity.

Materials Science: As discussed, the unique combination of functional groups allows for its use in creating specialty polymers and ligands. The continued exploration of new MOFs and coordination polymers will likely find use for ligands derived from this and related halogenated aminobenzoic acids.

Q & A

Q. What are the common synthetic routes for 3-Amino-5-chloro-4-fluorobenzoic acid, and how can intermediates be optimized for yield?

- Methodological Answer : A multi-step synthesis approach is typically employed. For example, halogenation of benzoic acid derivatives using chlorine or fluorine sources (e.g., Cl₂ or HF) under controlled conditions can introduce chloro and fluoro groups. Subsequent nitration and reduction steps may introduce the amino group. Evidence from similar compounds (e.g., dichloro-fluorobenzoic acid derivatives) suggests using catalysts like AlCl₃ for regioselective halogenation . Intermediate purification via recrystallization or column chromatography is critical to minimize side products. Reaction conditions (temperature, solvent polarity) must be optimized to enhance yield, as demonstrated in studies on indoline derivatives with halogenated benzoic acid moieties .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions (e.g., distinguishing between 3-amino, 5-chloro, and 4-fluoro groups) via chemical shifts and coupling patterns.

- HPLC-MS : High-resolution mass spectrometry validates molecular weight and purity, while HPLC monitors reaction progress.

- X-ray Crystallography : For crystalline intermediates, this method provides definitive structural confirmation, as seen in studies of halogenated benzoic acid derivatives .

- FT-IR : Functional groups (e.g., carboxylic acid, amino) are identified via characteristic absorption bands .

Q. How should researchers handle stability challenges during storage and reaction conditions?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Avoid exposure to moisture, as carboxylic acids may hydrolyze under acidic/basic conditions .

- Reaction Stability : Use inert atmospheres (N₂/Ar) for reactions involving amino groups to prevent oxidation. Solvent choice (e.g., ethanol or DMF) can mitigate decomposition, as shown in studies on fluorobenzoic acid derivatives .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of halogen groups in multi-step syntheses?

- Methodological Answer : Regioselectivity is influenced by directing groups and catalysts. For example, meta-directing groups (e.g., -NH₂) can guide halogenation to specific positions. Catalysts like AlCl₃ enhance electrophilic substitution at electron-deficient aromatic rings, as demonstrated in the synthesis of 3-chloro-4-fluorobenzoic acid derivatives . Computational modeling (DFT) may predict substituent effects on reaction pathways, aiding in rational design .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar intermediates?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR data with structurally validated analogs (e.g., 2-Amino-4-chloro-5-fluorobenzoic acid, CAS 108288-16-0) to identify discrepancies .

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to simplify spectral interpretation.

- Advanced Techniques : 2D NMR (COSY, NOESY) resolves overlapping peaks, while tandem MS/MS differentiates isobaric species .

Q. How does the electronic nature of substituents influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The electron-withdrawing Cl and F groups increase the acidity of the carboxylic acid moiety, enhancing its role as a hydrogen-bond donor in enzyme inhibition (e.g., prostatic 5α-reductases) . The -NH₂ group facilitates covalent interactions or salt bridge formation in target binding. Computational studies (e.g., molecular docking) can model these interactions, as seen in pharmacophore designs for indoline derivatives .

Q. What are the safety and handling protocols for mitigating risks during large-scale synthesis?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid exposure to corrosive reagents (e.g., HNO₃, Cl₂) .

- Waste Management : Neutralize acidic byproducts with NaOH before disposal.

- Ventilation : Ensure adequate airflow to prevent accumulation of volatile intermediates (e.g., benzotrifluorides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.